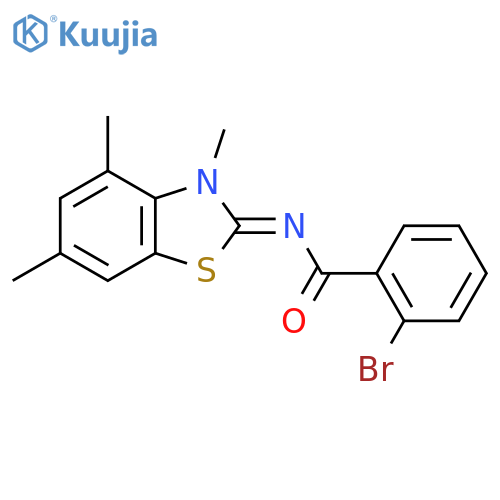Cas no 850903-06-9 (2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

850903-06-9 structure
商品名:2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 化学的及び物理的性質
名前と識別子
-
- 2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
- F0536-0200
- 850903-06-9
- 2-bromo-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
- (E)-2-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- AKOS024581126
- 2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
-
- インチ: 1S/C17H15BrN2OS/c1-10-8-11(2)15-14(9-10)22-17(20(15)3)19-16(21)12-6-4-5-7-13(12)18/h4-9H,1-3H3/b19-17-
- InChIKey: RKXYTSMDQNYQIV-ZPHPHTNESA-N
- ほほえんだ: BrC1C=CC=CC=1C(/N=C1/N(C)C2C(C)=CC(C)=CC=2S/1)=O
計算された属性
- せいみつぶんしりょう: 374.00885g/mol
- どういたいしつりょう: 374.00885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 1
- 複雑さ: 470
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58Ų
- 疎水性パラメータ計算基準値(XlogP): 5
2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0536-0200-4mg |
2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850903-06-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0536-0200-20mg |
2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850903-06-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F0536-0200-2μmol |
2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850903-06-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0536-0200-15mg |
2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850903-06-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F0536-0200-20μmol |
2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850903-06-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0536-0200-2mg |
2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850903-06-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0536-0200-5mg |
2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850903-06-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0536-0200-25mg |
2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850903-06-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F0536-0200-40mg |
2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850903-06-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F0536-0200-1mg |
2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850903-06-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 関連文献
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
850903-06-9 (2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide) 関連製品
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
